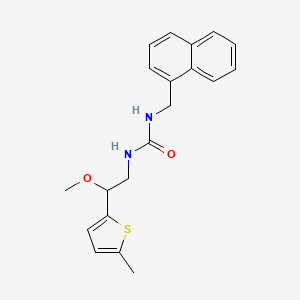

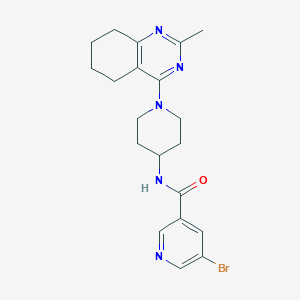

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex organic molecules often leads to unexpected products due to the multitude of possible reaction pathways. In the case of 1-((2-Oxonaphthalen-1(2H)-ylidene)methyl)urea, the compound was synthesized as an unexpected product from the condensation reaction of 2-hydroxy-1-naphthaldehyde with urea. This reaction was catalyzed by hydrochloric acid under solvent-free conditions. The formation of this compound suggests a high reactivity and potential for various synthetic applications, although the exact conditions and yields were not detailed in the provided data .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their chemical properties and reactivity. The photochemical transformations of some 2-(5-methylthiophen-2-yl)-3-[(naphthalen-2-yl)methoxy]-4H-chromen-4-ones, which share a similar structural motif to the compound , have been studied. These transformations involve a Norrish type-II process, leading to angular tetracyclic products. The stereochemical dispositions of these products were determined using MM2 energy minimization and spectroscopic analysis, indicating the importance of computational and spectroscopic methods in understanding the three-dimensional structure of such molecules .

Chemical Reactions Analysis

The chemical reactivity of molecules containing thiophene and naphthalene units can be quite complex. The photo-irradiation of related compounds has been shown to yield angular tetracyclic products through a cyclization process. This involves the formation of a 1,4-biradical, indicating that the compound may also undergo similar photochemical reactions under appropriate conditions. Such reactions are not only interesting from a synthetic point of view but also for understanding the fundamental aspects of photochemical processes in organic chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, molecules with naphthalene and thiophene rings exhibit significant aromatic character, which can affect their solubility, melting points, and stability. The presence of a urea functional group can introduce hydrogen bonding capabilities, potentially affecting the compound's solubility in polar solvents and its melting point. The methoxy and methyl groups may contribute to the overall hydrophobic character of the molecule. However, without specific experimental data, these properties remain speculative for the compound .

科学的研究の応用

Conformational Adjustments in Urea Derivatives

Research on conformational adjustments over synthons of urea and thiourea-based assemblies highlights the significance of intramolecular hydrogen bonding and its impact on polymorphism and cyclisation reactions. These findings suggest that urea derivatives, including those similar to the specified compound, play a crucial role in self-assembly processes and could be used in designing novel materials with specific structural and functional properties (Phukan & Baruah, 2016).

Photochemical Transformations

A study on the photochemical transformations of similar compounds involving the thiophene and naphthalene units demonstrated the ability to yield angular tetracyclic products through cyclization. This process is indicative of the potential for creating complex molecular structures that could have applications in the development of novel pharmaceuticals or materials with unique photochemical properties (Kamboj et al., 2011).

Fluorescence Spectral Studies

Interactions of fluorescent probes with biomolecules, as investigated through fluorescence spectral studies, reveal the utility of naphthalene derivatives in biological assays and imaging. This suggests that compounds with naphthalene and urea functionalities could be designed as fluorescent markers for various biochemical applications (Ghosh et al., 2016).

Highly Selective Fluorescent Sensors

The development of highly selective ratiometric fluorescent sensors for Cu(II) ions using naphthalene derivatives with urea groups showcases the potential for these compounds in environmental monitoring and analytical chemistry. This application is particularly relevant for the detection and quantification of metal ions in various matrices (Yang et al., 2006).

Naphthoquinone-based Chemosensors

Synthesis and characterization of naphthoquinone-based chemosensors for transition metal ions demonstrate the application of naphthalene derivatives in sensing technologies. These compounds exhibit remarkable selectivity towards Cu2+ ions, indicating their potential use in the development of highly sensitive and selective chemical sensors (Gosavi-Mirkute et al., 2017).

特性

IUPAC Name |

1-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-14-10-11-19(25-14)18(24-2)13-22-20(23)21-12-16-8-5-7-15-6-3-4-9-17(15)16/h3-11,18H,12-13H2,1-2H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVNUGZIPPDFJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2521871.png)

![6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide](/img/structure/B2521873.png)

![2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2521876.png)

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2521880.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2521888.png)

![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2521889.png)

![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2521890.png)

![ethyl 4-({[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B2521893.png)